molecular formula C19H16N2O2 B8780473 N-[4-(benzyloxy)phenyl]pyridine-2-carboxamide

N-[4-(benzyloxy)phenyl]pyridine-2-carboxamide

Cat. No.: B8780473
M. Wt: 304.3 g/mol
InChI Key: UAMMGCKOJJDHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C19H16N2O2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

N-(4-phenylmethoxyphenyl)pyridine-2-carboxamide

InChI

InChI=1S/C19H16N2O2/c22-19(18-8-4-5-13-20-18)21-16-9-11-17(12-10-16)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)

InChI Key

UAMMGCKOJJDHHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of pyridine-2-carboxylic acid (2.0 g, 8.48 mmol) in N,N-dimethylformamide (DMF) was treated with O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) (3.5 g, 9.33 mmol) and N,N-diisopropylethylamine (DIEA) (0.742 mL, 32.7 mmol) and stirred at room temperature for 10 min. 4-Benzyloxyaniline hydrochloride (2.0 g, 8.48 mmol) was added to the solution, and stirring was continued for an additional 30 min. The solution was poured into a saturated aqueous solution of sodium bicarbonate on ice. Mechanically mixing the gummy residue in the bottom of the flask caused it to solidify. The product was collected by filtration, washed with water and dried to give a beige solid, 2.46 g (95%), which was used without further purification in the subsequent reaction. MS m/z 305 (MH+). 1H NMR(CDCl3) δ 5.07 (s, 2H), 7.0 (d, 2H), 7.30-7.50 (m, 6H), 7.70 (d, 2H), 7.92 (t, 1H), 8.32 (d, 1H) and 8.58 (d, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.742 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4-Benzyloxyaniline hydrochloride
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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